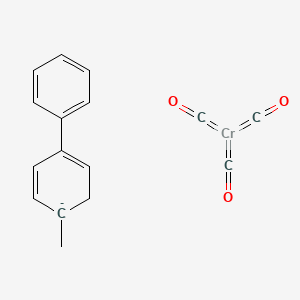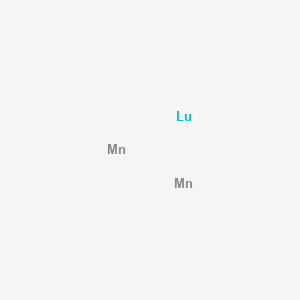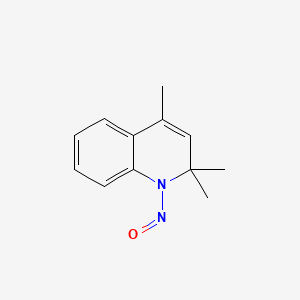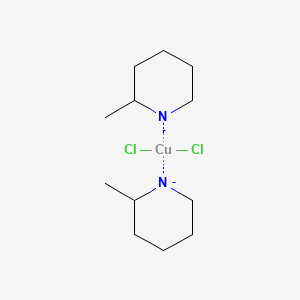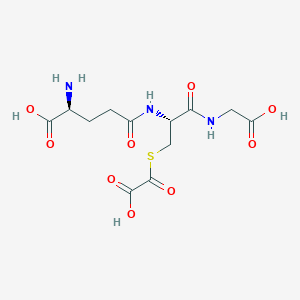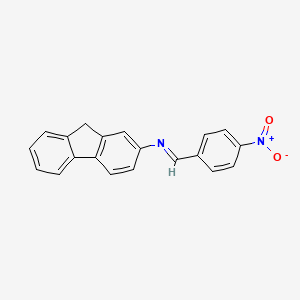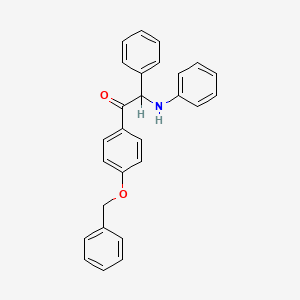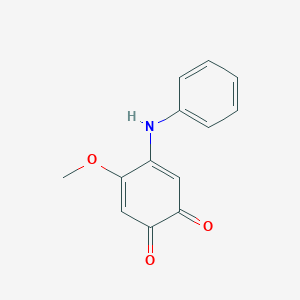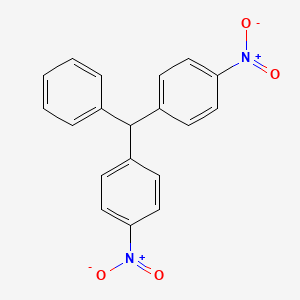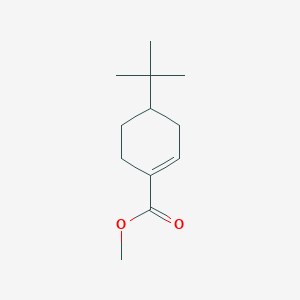
Ethyl (3-methylphenyl)methanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-methylphenyl)methanimidate is an organic compound with the molecular formula C10H13NO It is a derivative of methanimidate, where the ethyl group is attached to the nitrogen atom, and the 3-methylphenyl group is attached to the carbon atom
準備方法
Synthetic Routes and Reaction Conditions: Ethyl (3-methylphenyl)methanimidate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired methanimidate by the addition of an ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common catalysts used in these processes include sulfuric acid or hydrochloric acid, and the reactions are often carried out at elevated temperatures to accelerate the reaction rate.
化学反応の分析
Types of Reactions: Ethyl (3-methylphenyl)methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methanimidate to amines or other reduced forms.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst, such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
Ethyl (3-methylphenyl)methanimidate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (3-methylphenyl)methanimidate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Ethyl (3-methylphenyl)methanimidate can be compared with other similar compounds, such as:
Ethyl formimidate: Similar in structure but lacks the 3-methylphenyl group.
Methylphenidate: A stimulant used in the treatment of ADHD, structurally different but shares some functional similarities.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the ethyl and 3-methylphenyl groups makes it a versatile compound for various applications.
特性
CAS番号 |
15296-46-5 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
ethyl N-(3-methylphenyl)methanimidate |
InChI |
InChI=1S/C10H13NO/c1-3-12-8-11-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |
InChIキー |
JGNBICRIZJLWGJ-UHFFFAOYSA-N |
正規SMILES |
CCOC=NC1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



